molecular formula C19H12F2N2OS B2645334 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105211-87-7

3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2645334
CAS No.: 1105211-87-7
M. Wt: 354.37
InChI Key: RWKUVDZHELKPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . They have also been synthesized as EZH2 inhibitors and have shown antitumor activity .

Scientific Research Applications

  • Anticancer Applications :

    • Microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, including derivatives similar to the compound , showed potent anticancer activity against human lung carcinoma and adenocarcinoma mammary gland cell lines. Some compounds were more potent than the standard drug Cisplatin in these tests (Hosamani, Reddy, & Devarajegowda, 2015).
  • Antibacterial and Antifungal Activity :

    • New thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited significant antibacterial and antifungal activities against various strains of bacteria and yeast-like fungi. Some compounds showed higher antifungal activity than fluconazole (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
  • Antitubercular Agents :

    • A series of benzocoumarin-pyrimidine hybrids, which include derivatives of the compound, displayed potent antitubercular activity with minimal cytotoxicity, making them promising leads for new antitubercular agents (Reddy, Hosamani, & Devarajegowda, 2015).
  • Larvicidal Activity :

  • Fungicidal Activity :

    • Thienopyridopyrimidine derivatives demonstrated inhibition activities against Rhizoctonia solani and Botrytis cinerea at certain dosages (Liu & He, 2012).
  • Green Synthesis Methodology :

  • Anti-inflammatory and Antimicrobial Agents :

Mechanism of Action

Thieno[3,2-d]pyrimidin-4-amines, including “3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . They have also been synthesized as EZH2 inhibitors and have shown antitumor activity .

Properties

IUPAC Name

7-(3-fluorophenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKUVDZHELKPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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